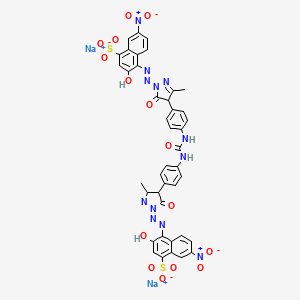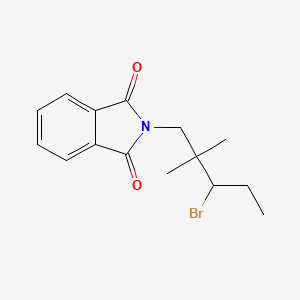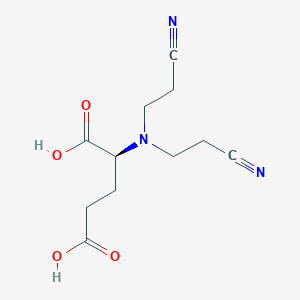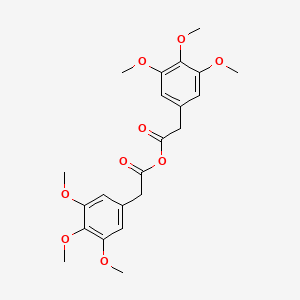![molecular formula C19H22N2O4 B14731954 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate CAS No. 6629-67-0](/img/structure/B14731954.png)
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a diethylamino group, a methyl group, and a nitrobenzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 4-nitrobenzoate. This intermediate is then reacted with 2-[(Diethylamino)methyl]-3-methylphenol under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(Diethylamino)methyl]-3-methylphenyl 4-aminobenzoate.
Reduction: Formation of 2-[(Diethylamino)methyl]-3-methylphenyl benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Diethylamino)methyl]-4-dodecylphenol
- 2-(dimethylamino)-1-[(dimethylamino)methyl]ethyl 4-nitrobenzoate
- 2-(diethylamino)-3-[methyl(phenyl)amino]naphthoquinone
Uniqueness
2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6629-67-0 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[2-(diethylaminomethyl)-3-methylphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H22N2O4/c1-4-20(5-2)13-17-14(3)7-6-8-18(17)25-19(22)15-9-11-16(12-10-15)21(23)24/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
UENIKQOBLVPUPA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)




![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)





